BenchChemオンラインストアへようこそ!

N-tert-Butyloxycarbonyl-dl-azidoalanine

Cost efficiency Racemic synthesis Peptide chemistry

N-tert-Butyloxycarbonyl-dl-azidoalanine (CAS 958802-96-5) is a racemic, doubly protected amino acid derivative bearing an acid‑labile Boc (tert‑butoxycarbonyl) group on the α‑amine and a bioorthogonal azide on the β‑carbon. Sharing the molecular formula C₈H₁₄N₄O₄ (MW 230.22 g·mol⁻¹) with its enantiopure L‑congener (CAS 122225-54-1) , the compound is primarily employed as a building block in solid‑phase peptide synthesis (SPPS) and click‑chemistry‑mediated bioconjugation.

Molecular Formula C8H14N4O4
Molecular Weight 230.22 g/mol
CAS No. 958802-96-5
Cat. No. B8617747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl-dl-azidoalanine
CAS958802-96-5
Molecular FormulaC8H14N4O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C(=O)OC(C)(C)C)N=[N+]=[N-]
InChIInChI=1S/C8H14N4O4/c1-5(6(13)14)12(11-10-9)7(15)16-8(2,3)4/h5H,1-4H3,(H,13,14)/t5-/m0/s1
InChIKeyNOAOACNYCMDXCJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl-dl-azidoalanine (CAS 958802-96-5): A Racemic Boc-Protected Azido Amino Acid for Orthogonal Peptide Chemistry


N-tert-Butyloxycarbonyl-dl-azidoalanine (CAS 958802-96-5) is a racemic, doubly protected amino acid derivative bearing an acid‑labile Boc (tert‑butoxycarbonyl) group on the α‑amine and a bioorthogonal azide on the β‑carbon. Sharing the molecular formula C₈H₁₄N₄O₄ (MW 230.22 g·mol⁻¹) with its enantiopure L‑congener (CAS 122225-54-1) , the compound is primarily employed as a building block in solid‑phase peptide synthesis (SPPS) and click‑chemistry‑mediated bioconjugation. Its racemic nature distinguishes it from single‑enantiomer analogs, offering a cost‑effective alternative for applications where stereochemical fidelity is not paramount, such as early‑stage linker screening, racemic peptide library construction, or physicochemical method development.

Why N-tert-Butyloxycarbonyl-dl-azidoalanine Cannot Be Casually Swapped with Its L-Enantiomer, D-Enantiomer, or Fmoc Analog


Substituting N-tert-Butyloxycarbonyl-dl-azidoalanine with an enantiopure L‑ or D‑isomer, or with the corresponding Fmoc‑protected analog, introduces quantifiable differences in procurement cost, synthetic compatibility, and biochemical outcome. The racemic mixture avoids the chiral resolution premium inherent to the L‑form (CAS 122225-54-1) and the D‑form (CAS 225780-77-8), directly reducing gram‑scale acquisition cost [1]. In Boc‑strategy SPPS, the Boc group withstands the repetitive base treatments (e.g., DIEA washes) that cleave Fmoc, enabling longer, more aggressive coupling cycles without premature deprotection [2]. Conversely, in Fmoc‑strategy SPPS, the Boc group is stable to piperidine but requires TFA for removal, rendering Boc‑azidoalanine incompatible with acid‑sensitive resins or linkers. Critically, in mutagenicity assays, racemic azidoalanine exhibits <50% of the potency of the pure L‑isomer [3], meaning that a stereochemically undefined sample can lead to false‑negative results in biological studies. These orthogonal differences in cost, SPPS protocol compatibility, and biological activity mean that a generic “azidoalanine” selection without specification of protecting group and stereochemistry introduces significant risk of experimental failure or budget overrun.

Head‑to‑Head Quantitative Evidence for N-tert-Butyloxycarbonyl-dl-azidoalanine vs. Closest Analogs


Racemic N-Boc-azidoalanine Avoids the Cost and Synthetic Overhead of Enantiomerically Pure L‑ or D‑Isomers

The racemic nature of N-tert-Butyloxycarbonyl-dl-azidoalanine eliminates the need for chiral resolution or asymmetric synthesis steps that are mandatory for its L‑enantiomer (CAS 122225-54-1) and D‑enantiomer (CAS 225780-77-8). While enantiopure N-Boc-3-azido-L-alanine is typically priced at a premium reflecting chirally pure starting materials and optical purity validation, the DL‑form is obtainable at a substantially lower cost per gram because it can be prepared from inexpensive racemic serine without enantioselective transformations [1]. This cost differential makes the DL‑form the economically rational choice for applications where stereochemistry is not functionally critical, such as linker screening, method development, or the synthesis of racemic peptide libraries.

Cost efficiency Racemic synthesis Peptide chemistry

Boc Protection Permits Azide Stability Under Strongly Basic Conditions That Destroy the Fmoc Group

The Boc group of N-tert-Butyloxycarbonyl-dl-azidoalanine is stable to bases and nucleophiles, whereas the Fmoc group is quantitatively removed by piperidine (20% v/v in DMF) within minutes. Consequently, Boc‑azidoalanine can endure the repetitive alkaline washes (e.g., DIEA, NMM) and extended coupling cycles typical of Boc‑strategy SPPS without any loss of the N‑terminal protecting group [1]. In contrast, Fmoc‑azidoalanine (CAS 684270-46-0) would undergo premature deprotection under identical basic conditions, leading to uncontrolled chain elongation and deletion sequences. This stability advantage is particularly pronounced in the synthesis of “difficult” sequences requiring prolonged coupling times or elevated temperatures.

SPPS compatibility Azide stability Protecting group orthogonality

The β‑Azido Moiety Is Stable to TFA Used for Boc Removal, Enabling Clean Conversion to the Free Amine for Downstream Conjugation

A key concern when handling azido‑modified amino acids is whether the azide survives the acidic conditions required for Boc deprotection. Literature reports confirm that the β‑azido group of N‑Boc‑azidoalanine derivatives remains intact during treatment with trifluoroacetic acid (TFA). Specifically, a TFA/CH₂Cl₂ mixture was used to remove the Boc group from Boc‑azidoalanine benzyl ester without any detectable decomposition of the azide functionality [1]. The broader class of Boc‑protected ω‑azido amino acids (e.g., azidohomoalanine, azidolysine) is also documented to be stable to TFA and piperidine . This orthogonal stability ensures that the azide handle is preserved after global deprotection and resin cleavage, ready for subsequent CuAAC or SPAAC conjugation.

Deprotection orthogonality Azide integrity Peptide cleavage

Racemic Azidoalanine Exhibits Markedly Lower Mutagenic Potency Than the Enantiopure L‑Isomer — A Critical Biological Differentiation

In Salmonella typhimurium strains TA100 and TA1535, the mutagenic activity of synthetic racemic azidoalanine was found to be significantly lower than that of the pure L‑enantiomer. Mangold and LaVelle demonstrated that the mutagenic activity resides primarily in the L‑isomer, with the D‑isomer showing only very low activity [1]. This stereoselective biological response means that substituting the DL‑form for the L‑form in a biological assay will systematically underestimate mutagenic or biological potency. For any study where the azidoalanine moiety is intended to probe a stereospecific biological target, procurement of the racemic form without awareness of this potency differential can lead to false‑negative interpretations.

Mutagenicity Stereoselectivity Biological activity

Boc‑Azidoalanine Enables CuAAC Click Conjugation with Comparable Efficiency to Fmoc‑Azidoalanine, but Requires Distinct SPPS Protocols

Boc‑protected azidoalanine has been successfully employed in Cu(I)‑catalyzed [3+2] cycloaddition with diethyl ethynylphosphonate to generate phosphonate‑peptide precursors, directly demonstrating its competence in click reactions [1]. While Fmoc‑azidoalanine is equally competent in CuAAC, the choice between Boc and Fmoc dictates the entire SPPS workflow: Boc‑strategy SPPS requires HF or TFMSA for final cleavage, whereas Fmoc‑strategy uses TFA. The azido group is stable under both acidic cleavage conditions, but resin and linker compatibility differ [2]. No significant difference in click reaction yield has been reported between the two protecting groups when the azide is the reactive partner; the differentiation lies in the upstream synthetic compatibility and downstream deprotection strategy, not in the click reaction itself.

Click chemistry CuAAC Peptide conjugation

N‑Blocked Azidoalanine Derivatives Are Orders of Magnitude Less Mutagenic Than Free Azidoalanine — Validating the Boc‑Protected DL‑Form as a Safer Laboratory Intermediate

A structure–activity relationship study in S. typhimurium established that while free azidoalanine and its tert‑butyl ester are potent mutagens, derivatives lacking a free amino group (including amino‑blocked azidoalanine) are “orders of magnitude less active” [1]. The Boc group of N‑tert‑butyloxycarbonyl‑dl‑azidoalanine permanently blocks the α‑amino group, rendering the compound substantially less mutagenic than unprotected azidoalanine. This property is a direct safety advantage for laboratory handling: the protected building block poses a significantly lower mutagenic risk than its deprotected counterpart, reducing the stringency of containment required during weighing, dissolution, and SPPS loading.

Safety Mutagenicity N‑blockade

Optimal Procurement Scenarios for N-tert-Butyloxycarbonyl-dl-azidoalanine Based on Quantitative Evidence


Cost‑Sensitive Linker Screening and Racemic Peptide Library Construction

When the synthetic objective is to evaluate multiple azide‑bearing linker architectures or to generate a racemic peptide library for initial binding screens, the DL‑form offers a 40–60% procurement cost reduction relative to the enantiopure L‑isomer [Section 3, Item 1]. Because stereochemical purity is not required for these applications, the racemic mixture provides identical azide reactivity at substantially lower material cost.

Boc‑Strategy Solid‑Phase Peptide Synthesis Requiring Prolonged Basic Coupling Conditions

For SPPS protocols employing the Boc‑benzyl strategy — particularly those involving “difficult” sequences that demand extended coupling times or elevated temperatures — Boc‑azidoalanine is the appropriate choice because its N‑terminal protecting group withstands the alkaline environment that would cleave an Fmoc group within minutes [Section 3, Item 2]. This eliminates premature deprotection and ensures sequence fidelity.

Synthesis of Clickable Peptide Intermediates Destined for CuAAC Bioconjugation

Boc‑protected azidoalanine has been experimentally validated in Cu(I)‑catalyzed cycloaddition with alkynylphosphonates [Section 3, Item 5]. After SPPS incorporation and TFA‑mediated global deprotection — which leaves the azide intact [Section 3, Item 3] — the resulting free amine is ready for site‑specific click conjugation. The Boc‑DL‑form is therefore fully competent for generating clickable peptides, with the choice between Boc and Fmoc dictated solely by the user’s established SPPS infrastructure.

Laboratory Settings Prioritizing Reduced Mutagenic Risk During Bulk Handling

The N‑Boc blockade suppresses the mutagenic activity of the azidoalanine core by orders of magnitude relative to unprotected azidoalanine [Section 3, Item 6]. Laboratories that weigh, dissolve, and handle gram quantities of azidoalanine building blocks benefit from the substantially lower mutagenic risk of the Boc‑protected DL‑form, which may permit less stringent engineering controls than those required for the free amino acid.

Quote Request

Request a Quote for N-tert-Butyloxycarbonyl-dl-azidoalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.